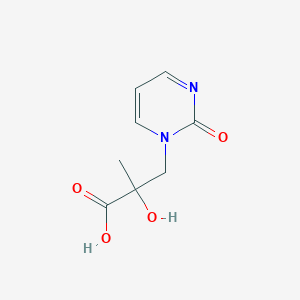
3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.17 g/mol . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .
Molecular Structure Analysis
The 2-oxo-3,4-dihydro-1,4-benzoxazine unit in the compound is not planar. Adjacent molecules are linked together to form a two-dimensional supramolecular structure through C—H O and O—H O hydrogen bonding .Physical And Chemical Properties Analysis
The compound has a density of 1.607±0.06 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors, hydrogen bond donors, freely rotating bonds, polar surface area, polarizability, and molar volume are also available .Wissenschaftliche Forschungsanwendungen
Allelochemicals from Gramineae
Benzoxazinones, compounds with a similar core structure to 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride, have been extensively studied for their role in the plant defense mechanisms of the Gramineae (Poaceae) family. These compounds exhibit a range of biological activities, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, making them of interest in agronomy and pest management. Synthetic methodologies have been developed for the production of these compounds, highlighting their potential utility in developing natural herbicide models and pest control strategies (Macias et al., 2006).
Defense Chemicals in Cereals
Hydroxamic acids derived from benzoxazinones play a crucial role in defending cereal crops against pests and diseases. The research indicates that exploiting these compounds more intensively could enhance cereal resistance to various biotic stressors, pointing to a significant application in crop protection and sustainable agriculture (Niemeyer, 1988).
Synthetic Intermediates
Compounds with a benzoxazine core have been utilized as intermediates in the synthesis of pharmaceuticals, such as antihypertensive agents. This showcases the importance of such structures in medicinal chemistry, where they can be key building blocks for the development of therapeutic drugs (Ramesh et al., 2006).
Material Science Applications
Research has explored the reaction of benzoxazine-based resins with carboxylic acids and phenols, indicating the utility of benzoxazine derivatives in the development of polymers and resins with specific properties. Such materials find applications in coatings, adhesives, and as matrices for composite materials, highlighting the versatility of benzoxazine compounds in materials science (Dunkers & Ishida, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZKOMVRCUBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)





![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)



![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)
